molecular formula C10H10O3 B145888 2-Methoxycinnamic acid CAS No. 6099-03-2

2-Methoxycinnamic acid

Cat. No.: B145888
CAS No.: 6099-03-2
M. Wt: 178.18 g/mol
InChI Key: FEGVSPGUHMGGBO-VOTSOKGWSA-N
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Description

(E)-2-methoxycinnamic acid is a member of the class of cinnamic acids that is trans-cinnamic acid carrying a methoxy substituent at position 2 on the benzene ring. It has a role as a Brassica napus metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of cinnamic acids and a monomethoxybenzene. It is functionally related to a trans-cinnamic acid.
See also: Cinnamomum cassia twig (part of).

Biochemical Analysis

Biochemical Properties

2-Methoxycinnamic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with tyrosinase, an enzyme involved in melanin synthesis. This compound acts as a non-competitive inhibitor of tyrosinase, thereby reducing melanin production . Additionally, it interacts with other biomolecules such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thus exhibiting anti-inflammatory effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in colon cancer cells, this compound inhibits the nuclear translocation of NF-κB, a transcription factor involved in inflammation and cancer progression . This inhibition leads to decreased expression of inflammatory markers and pro-apoptotic proteins, thereby reducing cell proliferation and inducing apoptosis . Furthermore, it modulates cellular metabolism by affecting the activity of enzymes involved in oxidative stress and lipid peroxidation .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to and inhibits the activity of tyrosinase, preventing the oxidation of phenols and subsequent melanin synthesis . Additionally, it inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators . At the gene expression level, this compound modulates the expression of genes involved in apoptosis, cell cycle regulation, and inflammation . These molecular interactions contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory and anticancer effects, although the extent of these effects may diminish with prolonged exposure . Additionally, its stability and efficacy can be influenced by factors such as pH, temperature, and light exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At higher doses, it can induce toxicity, manifesting as liver and kidney damage . Studies have identified a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution plays a vital role in its ability to modulate cellular processes and exert its biological effects.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVSPGUHMGGBO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901605
Record name (2E)-3-(2-Methoxyphenyl)-2-propenoic acid
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-54-7, 6099-03-2
Record name trans-2-Methoxycinnamic acid
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Record name 2-Methoxycinnamic acid
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Record name trans-2-Methoxycinnamic acid
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Record name 6099-03-2
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Record name (2E)-3-(2-Methoxyphenyl)-2-propenoic acid
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Record name trans-2-methoxycinnamic acid
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Record name (E)-o-methoxycinnamic acid
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Record name 2-METHOXYCINNAMIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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